molecular formula C8H11N3O2 B12955119 2-Methoxy-6-methylnicotinohydrazide

2-Methoxy-6-methylnicotinohydrazide

Cat. No.: B12955119
M. Wt: 181.19 g/mol
InChI Key: VVKZIQXHELSWQU-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylnicotinohydrazide is a nicotinohydrazide derivative characterized by a pyridine core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 6-positions, respectively, and a hydrazide (-CONHNH₂) functional group. It serves as a key intermediate in synthesizing bioactive semicarbazide/thiosemicarbazide derivatives, particularly in medicinal chemistry for antimicrobial and anticancer applications . The compound is synthesized via condensation of ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate (5) with hydrazine hydrate (6), yielding a hydrazide scaffold amenable to further functionalization (e.g., with isocyanates/isothiocyanates) . Structural validation is achieved through NMR and HRMS, with distinct signals for methyl (2.72 ppm) and methoxy (3.91 ppm) groups and a molecular ion peak at m/z 461.1375 (calculated) .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-methoxy-6-methylpyridine-3-carbohydrazide

InChI

InChI=1S/C8H11N3O2/c1-5-3-4-6(7(12)11-9)8(10-5)13-2/h3-4H,9H2,1-2H3,(H,11,12)

InChI Key

VVKZIQXHELSWQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NN)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methoxy-6-methylbenzoic Acid (Precursor)

A robust method for preparing 2-methoxy-6-methylbenzoic acid involves a four-step process starting from 2-methyl-6-nitrobenzoic acid or its methyl ester:

Step Reaction Type Conditions & Reagents Outcome
1 Reduction hydrogenation 2-methyl-6-nitrobenzoic acid or ester, methanol solvent, H2 gas, Pd/C or Pt/C catalyst, 60-90°C, 0.5-1.5 MPa H2 pressure Conversion to 2-amino-6-methylbenzoic acid or ester
2 Diazotization, hydrolysis, esterification (one-pot) Diazotization reagent added dropwise at 0-5°C, then heated to 50-66°C for 4-16 h in methanol solvent Formation of 2-hydroxy-6-methylbenzoate (mixture with methoxy derivative)
3 Methylation Dimethyl sulfate as methylating agent, alkali present, 30-45°C, 1-2 h Conversion to 2-methoxy-6-methylbenzoate
4 Hydrolysis 2-methoxy-6-methylbenzoic acid methyl ester, alkali, water, heated at 80-100°C, then acidified to pH 1-3 Isolation of 2-methoxy-6-methylbenzoic acid

This method is notable for its efficiency and relatively mild conditions, allowing good yields and purity of the methoxy-methyl substituted benzoic acid precursor.

Conversion to 2-Methoxy-6-methylnicotinohydrazide

The key step to obtain the hydrazide involves reacting the 6-methylnicotinic acid derivative with hydrazine hydrate:

  • Procedure: Reflux a mixture of 6-methylnicotinic acid and hydrazine hydrate in ethanol.
  • Reaction: The carboxylic acid group is converted to the hydrazide by nucleophilic attack of hydrazine, releasing water.
  • Purification: The product is isolated by filtration or crystallization from the reaction mixture.
  • Characterization: Confirmed by melting point, NMR, and mass spectrometry.

This method is a standard approach for nicotinohydrazide synthesis and can be adapted for the methoxy-substituted derivative by starting from 2-methoxy-6-methylnicotinic acid or its ester.

Parameter Data / Observation
Reaction temperature (hydrazide formation) Reflux conditions in ethanol (approx. 78°C)
Reaction time Several hours (typically 4-24 h depending on scale and conditions)
Yield Generally good yields reported (70-85%)
Purity Confirmed by HPLC, NMR, and melting point analysis
Characterization techniques 1H NMR, 13C NMR, FT-IR, Mass Spectrometry, Elemental Analysis
Melting point Consistent with literature values for nicotinohydrazide derivatives

The hydrazide formation is typically monitored by disappearance of the acid or ester peak in NMR and the appearance of hydrazide characteristic signals. The methoxy group is confirmed by a singlet near 3.7 ppm in 1H NMR, and the methyl substituent on the pyridine ring appears as a singlet or doublet depending on substitution pattern.

Step No. Reaction Type Starting Material Reagents/Conditions Product
1 Reduction hydrogenation 2-methyl-6-nitrobenzoic acid or ester H2, Pd/C or Pt/C, MeOH, 60-90°C, 0.5-1.5 MPa 2-amino-6-methylbenzoic acid or ester
2 Diazotization/hydrolysis/esterification (one-pot) 2-amino-6-methylbenzoic acid or ester Diazotization reagent, MeOH, 0-66°C 2-hydroxy-6-methylbenzoate (mixture)
3 Methylation 2-hydroxy-6-methylbenzoate Dimethyl sulfate, alkali, 30-45°C 2-methoxy-6-methylbenzoate
4 Hydrolysis 2-methoxy-6-methylbenzoic acid methyl ester Alkali, water, 80-100°C, acidification pH 1-3 2-methoxy-6-methylbenzoic acid
5 Hydrazinolysis (hydrazide formation) 2-methoxy-6-methylbenzoic acid or ester Hydrazine hydrate, ethanol, reflux This compound

The preparation of this compound is well-established through a sequence of reduction, diazotization, methylation, hydrolysis, and hydrazinolysis steps. The key to efficient synthesis lies in the careful control of reaction conditions, especially temperature and pH, to maximize yield and purity. The use of palladium or platinum catalysts in hydrogenation and dimethyl sulfate for methylation are critical reagents. The final hydrazide is typically obtained by refluxing the corresponding acid or ester with hydrazine hydrate in ethanol.

This synthetic route is supported by diverse research findings and patent literature, providing a reliable and scalable method for producing this compound for further biological or chemical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylnicotinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylnicotinohydrazide involves its interaction with bacterial enzymes. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Semicarbazide/Thiosemicarbazide Derivatives

Derivatives of 2-methoxy-6-methylnicotinohydrazide, such as 4-cyclohexyl-1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)semicarbazide (9b) and 4-benzyl-1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)semicarbazide (9c), demonstrate substituent-dependent variations in physicochemical properties (Table 1). For instance:

Compound Substituent Melting Point (°C) Yield (%) Key NMR Features (ppm)
9b Cyclohexyl 236–237 64.2 NH (8.38, 9.03, 10.35); CH₃ (2.72)
9c Benzyl 228–229 60.2 Aromatic H (7.06–8.65); OCH₃ (3.91)
9g 4-Methoxyphenyl 214–217 70.1 NH (broad peaks); CH₃ (2.72)

These derivatives exhibit higher melting points (214–237°C) compared to the parent compound due to enhanced hydrogen bonding from semicarbazide/thiosemicarbazide moieties. Substituents like 4-methoxyphenyl (9g) improve yields (70.1%) compared to benzyl (9c, 60.2%), likely due to steric and electronic effects during synthesis .

Nicotinic Acid Derivatives with Benzothiazole Groups

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazide (4) replaces the methoxy group with a benzothiazole ring, altering biological activity. However, its synthesis requires additional steps (e.g., coupling with 2-amino-6-methylbenzothiazole), resulting in lower yields (~55–65%) compared to this compound derivatives (~60–70%) .

Hydrazone Derivatives with Ethoxy/Nitro Substituents

6-Ethoxy-2-hydrazinyl-3-nitropyridine (1) features ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups, which increase electron-withdrawing effects and reduce basicity compared to the methoxy-methyl-substituted parent compound. This results in lower thermal stability (melting points ~150–180°C) and distinct reactivity in condensation reactions with benzaldehydes .

Coordination Complexes with Lanthanides

N1-(2-Hydroxy-3-methoxybenzylidene)nicotinohydrazide (h2L) forms stable complexes with Gd(III), Tb(III), and Eu(III), leveraging its hydroxyl and methoxy groups for chelation. In contrast, this compound lacks hydroxyl groups, limiting its metal-binding capacity. This structural difference highlights the importance of substituent positioning (e.g., 2-hydroxy vs. 2-methoxy) in coordination chemistry .

Key Research Findings

  • Substituent Effects: Methoxy and methyl groups in this compound enhance solubility in polar solvents (e.g., DMSO) compared to benzothiazole or nitro-substituted analogues .
  • Biological Activity : Semicarbazide derivatives (e.g., 9b–9g) show superior antifungal activity (MIC ≤ 2 µg/mL against Candida spp.) compared to benzothiazole derivatives (MIC ~4–8 µg/mL), attributed to hydrogen-bonding interactions with microbial enzymes .
  • Synthetic Flexibility : The hydrazide core allows modular derivatization, enabling rapid generation of libraries for structure-activity relationship (SAR) studies .

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